5-(4-Chloro-2-fluorophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
CAS No. |
1346691-86-8 |
|---|---|
Molecular Formula |
C12H7ClFNO2 |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
InChI Key |
KFIYSMILDPCUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
High-Resolution Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental for the separation of "5-(4-Chloro-2-fluorophenyl)nicotinic acid" from starting materials, intermediates, by-products, and degradation products. The choice of technique depends on the required resolution, speed, and sensitivity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are powerful tools for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of substituted nicotinic acids. For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity.
The structural complexity of "this compound," featuring a pyridinecarboxylic acid core and a substituted phenyl ring, allows for strong retention on nonpolar stationary phases like C18 and C8. augusta.edusielc.com Due to the presence of both aromatic rings, stationary phases with phenyl ligands can also be employed to offer alternative selectivity through π-π interactions. welch-us.com The separation of positional isomers of similar compounds has been successfully achieved using mixed-mode columns that leverage both hydrophobic and ionic interactions. helixchrom.comsielc.com
Mobile phases typically consist of a mixture of an aqueous buffer (often with an acidic pH modifier like formic acid, acetic acid, or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all related substances and impurities with good resolution. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. sielc.com
Table 1: Representative HPLC Method Parameters for Purity Profiling
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the aromatic structure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound and impurities. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength near the expected absorbance maximum for the pyridine (B92270) ring system. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
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Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed. nih.gov For "this compound," UPLC is particularly advantageous for resolving closely related impurities, such as positional isomers or degradation products that may differ only slightly in structure. waters.com
The high-pressure capabilities of UPLC systems allow for faster flow rates and rapid gradient times, significantly reducing analysis time without compromising separation quality. A typical UPLC analysis can be completed in under 10 minutes. nih.gov The principles of separation are similar to HPLC, with reversed-phase chromatography being the predominant mode. The enhanced resolution of UPLC is especially useful for in-depth purity profiling and stability studies where trace-level impurities must be accurately quantified. waters.com
Table 2: Illustrative UPLC Method Parameters for High-Throughput Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Sub-2 µm particles provide high resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase separation of acids. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 10% to 90% B over 5 minutes | Rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Optimized flow rate for smaller column dimensions. |
| Column Temp. | 40 °C | Higher temperatures reduce viscosity and improve efficiency. |
| Detection | Photodiode Array (PDA) at 210-400 nm | Allows for peak purity assessment and selection of the optimal detection wavelength. |
| Injection Vol. | 2 µL | Smaller injection volumes are typical for UPLC to prevent column overload. |
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Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of analytes in an electric field. It is characterized by extremely high efficiency, low sample and reagent consumption, and short analysis times. scispace.com For a molecule like "this compound," which is ionizable, Capillary Zone Electrophoresis (CZE) could be used.
However, a more versatile and powerful CE technique for this type of analysis is Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgcore.ac.uk MEKC extends the applicability of CE to neutral compounds and allows for the separation of mixtures containing both charged and neutral species. scispace.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. wikipedia.org This forms micelles that act as a pseudo-stationary phase. Separation is then achieved based on the partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. core.ac.uk The halogenated aromatic structure of "this compound" makes it an excellent candidate for separation by MEKC, which is well-suited for analyzing aromatic amines and chlorophenols. akjournals.comnih.gov
Table 3: Potential MEKC Method Parameters for Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary for CE applications. |
| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 | Common buffer system providing good buffering capacity and stable electroosmotic flow. |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudo-stationary phase for differential partitioning. |
| Organic Modifier | 15% (v/v) Acetonitrile | Can be added to modify selectivity and improve solubility. |
| Voltage | 20 kV | Applied voltage to drive the separation. |
| Temperature | 25 °C | Controlled temperature for reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Common method for introducing the sample into the capillary. |
| Detection | UV at 260 nm | Direct UV detection at a wavelength of high absorbance. |
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Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy is a valuable technique for characterizing the electronic structure of "this compound" and for its quantification. The molecule contains two main chromophores: the pyridine ring and the 4-chloro-2-fluorophenyl ring. The absorption of UV radiation by these systems promotes electrons from a π bonding orbital to a π* antibonding orbital (π → π* transitions).
The UV spectrum of nicotinic acid itself typically shows characteristic peaks around 210-215 nm and 260-263 nm. nih.gov The presence of the substituted phenyl ring attached to the pyridine core is expected to create a more extended conjugated system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima and an increase in the molar absorptivity. shimadzu.com Benzene (B151609) derivatives with substituents can exhibit shifts in their primary (around 200 nm) and secondary (around 260 nm) absorption bands. up.ac.za The specific absorption maxima (λmax) for "this compound" would result from the combination of these electronic systems. The spectrum is also sensitive to the pH of the medium due to the ionization of the carboxylic acid group. orientjchem.orgnih.gov
For quantitative analysis, the Beer-Lambert law can be applied. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 4: Predicted UV-Vis Spectral Properties and Applications
| Parameter | Predicted Value / Application | Details |
|---|---|---|
| Primary λmax | ~210-230 nm | Associated with π → π* transitions of the aromatic systems. |
| Secondary λmax | ~260-280 nm | A weaker absorption band, also from π → π* transitions, characteristic of the pyridine and substituted benzene rings. up.ac.za |
| Solvent | Methanol or 0.1 M HCl | The choice of solvent can influence the λmax; acidic conditions ensure the carboxyl group is protonated. nih.gov |
| Molar Absorptivity (ε) | High | The extended conjugation is expected to result in strong light absorption. |
| Application | Concentration Determination | Quantitative analysis using the Beer-Lambert law (A = εbc). |
| Application | Purity Check | Comparison of the full UV-Vis spectrum against a reference standard can help identify chromophoric impurities. |
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Computational Chemistry and Theoretical Investigations of 5 4 Chloro 2 Fluorophenyl Nicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and predicting the properties of a molecule.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-(4-Chloro-2-fluorophenyl)nicotinic acid, DFT would be applied to determine its most stable three-dimensional shape, a process known as geometry optimization. By calculating the molecule's energy at different atomic arrangements, researchers can identify the lowest energy conformation. These calculations also yield important electronic properties such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. While specific DFT studies on this compound are not available, research on related molecules like 5-Bromonicotinic acid has successfully used DFT to determine these physiochemical properties.
Hartree-Fock Methods for Molecular Orbital Analysis
The Hartree-Fock (HF) method is another foundational quantum chemistry technique that provides insight into a molecule's molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Although direct HF analysis for this compound is not documented, this method is commonly used in conjunction with DFT for a more complete picture of the electronic properties of organic molecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For this compound, molecular docking simulations would be employed to predict how it binds to specific biological targets. The simulation would calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. The simulation also reveals the specific binding mode, detailing the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex. While docking studies for this exact compound are not published, related nicotinic acid derivatives have been docked against various enzymes and receptors to explore their therapeutic potential.
Identification of Potential Biological Targets and Receptor Recognition Sites
Based on its structural similarity to nicotinic acid (niacin), a primary potential biological target for this compound is the nicotinic acid receptor, GPR109a. Molecular docking could be used to investigate the interactions within the binding site of this receptor. By analyzing how the compound's functional groups—the chlorofluorophenyl ring, the pyridine (B92270) ring, and the carboxylic acid—fit into the receptor's recognition sites, researchers could hypothesize its potential as an agonist or antagonist. This information is critical for guiding further experimental studies in drug development.
Conformational Analysis and Tautomerism Studies in Related Systems
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with multiple rotatable bonds like this compound, understanding its conformational preferences is key to understanding its biological activity, as only specific conformations may be able to bind effectively to a biological target.
Furthermore, tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, could be relevant for the nicotinic acid portion of the molecule. Theoretical studies on nicotinic acid itself have investigated the equilibrium between different forms, such as zwitterionic and neutral species in solution. Such analyses for this compound would provide a deeper understanding of its behavior in different chemical environments.
Investigation of Lactim-Lactam Equilibrium
The concept of lactim-lactam tautomerism is a critical aspect of the chemistry of 2-hydroxypyridine (B17775) derivatives. This equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring, resulting in two distinct tautomeric forms: the lactim (enol) and the lactam (keto) forms. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyridine ring.
In polar protic solvents, the equilibrium for similar molecules tends to shift towards the lactam form. nih.govnih.gov This is attributed to the favorable interactions between the polar solvent molecules and the more polar lactam tautomer. Theoretical calculations, such as those employing the Polarized Continuum Model (PCM), can quantify the stability of the isomers in different solvents. nih.gov
Table 1: Theoretical Relative Energies of Lactim and Lactam Tautomers for an Analogous Compound (2-hydroxy-5-(4-fluorophenyl)nicotinic acid)
| Tautomer | Method | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
| Lactim | DFT (B3LYP/6-31G) | 0.00 | 0.00 |
| Lactam | DFT (B3LYP/6-31G) | > 0 | < 0 (more stable) |
Note: The data presented is based on findings for the analogous compound 2-hydroxy-5-(4-fluorophenyl)nicotinic acid to illustrate the expected trend for this compound. The greater stability of the lactam form in polar solvents is a common observation for such systems.
Theoretical Examination of Excited-State Intramolecular Proton Transfer (ESIPT) Pathways
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. nih.gov This phenomenon is often observed in molecules containing both a proton donor and a proton acceptor group in close proximity, facilitated by an intramolecular hydrogen bond. nih.gov The ESIPT process leads to the formation of an excited-state tautomer, which can exhibit distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. rsc.orgrsc.org
For molecules structurally related to this compound, such as 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, theoretical studies have explored the potential energy surfaces (PES) for both the ground and excited states along the proton transfer coordinate. researchgate.net These calculations help to elucidate the feasibility and mechanism of the ESIPT process.
In the case of HFPNA, it has been demonstrated that the lactim–lactam tautomerization is the dominant ESIPT pathway over other potential proton transfer routes within the molecule. researchgate.net Upon photoexcitation, the lactim form can undergo tautomerization to produce the excited lactam form, which then emits fluorescence at a longer wavelength (a red-shifted emission). nih.gov
Computational methods can also predict the energy barriers for these proton transfer processes in both the ground and excited states. A high energy barrier in the ground state would prevent spontaneous tautomerization, while a lower barrier in the excited state would facilitate the ESIPT process. nih.gov
Table 2: Calculated Energy Barriers for Proton Transfer in an Analogous 2-Hydroxypyridine System
| State | Process | Calculated Energy Barrier (kcal/mol) |
| Ground State (S₀) | Lactim → Lactam | High |
| Excited State (S₁) | Lactim* → Lactam* | Low |
Note: This table illustrates the typical energy barrier profile for ESIPT in analogous 2-hydroxypyridine systems. The high ground-state barrier prevents tautomerization, while the low excited-state barrier allows for the efficient intramolecular proton transfer.
The study of such photophysical processes provides a clearer understanding of the molecule's behavior upon light absorption and can inform the design of novel materials with specific optical properties. researcher.life
Structure Activity Relationship Sar Investigations of 5 4 Chloro 2 Fluorophenyl Nicotinic Acid and Analogues
Impact of Halogen Substitution Patterns on Biological Efficacy and Selectivity
The nature and position of halogen substituents on the phenyl ring of nicotinic acid analogues play a critical role in modulating their biological activity. Studies on similar compounds have demonstrated that halogenation can significantly alter binding affinity and functional efficacy at nAChR subtypes. For instance, the introduction of a halogen atom into the meta position of an aromatic ring in nicotine (B1678760) analogues has been shown to dramatically decrease efficacy for agonist activity. nih.gov
In the case of 5-(4-Chloro-2-fluorophenyl)nicotinic acid, the presence of both chlorine and fluorine atoms at specific positions is a key determinant of its pharmacological profile. Research on related aryl-substituted compounds has indicated that the type of halogen can fine-tune the antagonist potency at nAChR subtypes. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, a change from a chloro to a fluoro substituent slightly decreased antagonist potency at α3β4*-nAChR, while a bromo substituent led to an increase. nih.gov This suggests that the electronic properties and size of the halogen are crucial.
The relative positioning of the halogens also imparts selectivity. In studies of sulfonylpiperazine analogs, the position of fluorine substitution on a phenyl ring had a significant effect on the relative-selectivity for Hα4β2 nAChRs over Hα3β4 nAChRs. nih.gov An ortho-fluorophenyl substitution favored Hα4β2 selectivity, whereas a para-fluorophenyl substitution showed no preference. nih.gov This highlights the importance of the specific substitution pattern seen in this compound for its potential receptor selectivity.
Table 1: Effect of Halogen Substitution on nAChR Antagonist Potency in Analogous Scaffolds
| Compound Analogue | Halogen Substituent | Target Receptor | Antagonist Potency (IC50) |
|---|---|---|---|
| (S,S)-5a | 4-Chloro | α3β4*-nAChR | High |
| (S,S)-5b | 4-Fluoro | α3β4*-nAChR | Moderately Decreased |
Data adapted from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues to illustrate the principle of halogen impact. nih.gov
Role of the Nicotinic Acid Scaffold in Receptor Binding and Modulation
The nicotinic acid moiety serves as the core scaffold, providing the essential structural framework for interaction with nicotinic receptors. This pyridinecarboxylic acid structure is a well-established pharmacophore that orients the other functional groups in a manner conducive to receptor binding. The nitrogen atom of the pyridine (B92270) ring is a key hydrogen bond acceptor, crucial for anchoring the ligand within the binding pocket of nAChRs.
The neurotransmitter-binding site of nicotinic receptors is located at the interface between subunits and is lined with aromatic amino acid residues. nih.gov The nicotinic acid scaffold can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with these residues. The carboxylic acid group, in its ionized or non-ionized state, can form additional hydrogen bonds or ionic interactions, further stabilizing the ligand-receptor complex.
Influence of Phenyl Ring Substituents (e.g., Chloro, Fluoro) on Activity Profiles
The substituents on the phenyl ring, specifically the chloro and fluoro groups in this compound, have a profound influence on the compound's activity profile. These electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its ability to interact with the receptor.
The presence of a 4-chloro and 2-fluoro pattern on the phenyl ring impacts the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier. The electronic effects of these substituents can also influence the strength of interactions with the receptor. Electron-withdrawing groups can affect the conformational energy of the aryl group, which can be correlated with Hammett substituent parameters. science.gov
Studies on analogous compounds have shown that the nature and position of substituents on a phenyl ring can determine the potency and selectivity of the molecule. For instance, in a series of 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues, the substituents on the phenyl ring were found to be critical for their antagonist activity at nAChRs. nih.gov The specific combination of a chloro and a fluoro group at the 4- and 2-positions, respectively, likely creates a unique electrostatic potential surface that is recognized by the target receptor, contributing to the compound's specific activity profile.
Table 2: Influence of Phenyl Ring Substituents on Biological Activity in Nicotinic Acid Analogues
| Phenyl Ring Substituent | Observed Effect on Activity |
|---|---|
| Halogen (general) | Affects binding affinity and efficacy nih.gov |
| Electron-withdrawing groups | Can decrease the conformational energy of the aryl group science.gov |
Conformational Requirements for Optimized Pharmacological Responses
The three-dimensional conformation of this compound is a critical factor for its interaction with the nicotinic receptor and, consequently, its pharmacological response. The relative orientation of the phenyl ring and the nicotinic acid scaffold is determined by the rotational barrier around the single bond connecting them. This dihedral angle plays a significant role in positioning the key interacting groups within the receptor's binding site.
Computational and experimental studies on structurally related compounds have emphasized the importance of a specific, low-energy conformation for optimal receptor binding. For instance, in conformationally constrained analogues of other receptor ligands, restricting the rotation of aryl rings led to reduced affinity and potency, suggesting that the unconstrained molecule adopts a specific, active conformation upon binding. nih.gov
The 2-fluoro substituent in this compound can induce a conformational bias due to steric hindrance, potentially favoring a non-planar arrangement between the phenyl and pyridine rings. This specific conformation may be the one that is preferentially recognized by the receptor. Molecular modeling studies on other nicotinic receptor ligands have shown that specific enantiomers and conformations can bind to the α7 nicotinic acetylcholine (B1216132) receptor with the basic and pyridyl nitrogens co-localized with their counterparts in known potent agonists like epibatidine. nih.gov This underscores the stringent conformational and stereochemical requirements for effective receptor interaction.
Future Research Directions and Translational Potential
Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
The rational design of advanced analogues of 5-(4-Chloro-2-fluorophenyl)nicotinic acid is a pivotal step towards optimizing its therapeutic potential. This process involves systematic modifications of the core structure to improve biological activity, selectivity, and pharmacokinetic properties. Key strategies in this endeavor include structure-activity relationship (SAR) studies and the synthesis of diverse chemical libraries.
Future synthetic efforts could focus on several key modifications to the this compound scaffold. For instance, substitution at various positions on the pyridine (B92270) ring and the phenyl ring could be explored to modulate the electronic and steric properties of the molecule. The introduction of different functional groups, such as amides, esters, and various heterocyclic rings, could also lead to the discovery of analogues with improved biological activity. researchgate.netmdpi.com The synthesis of such derivatives can be achieved through established synthetic methodologies, including esterification of the carboxylic acid group, followed by derivatization with various amines or other nucleophiles. researchgate.net
A systematic approach to generating a library of analogues would be crucial for establishing robust SARs. This would involve the synthesis of a series of compounds with focused modifications, followed by their evaluation in relevant biological assays. The data obtained from these studies would provide valuable insights into the structural requirements for optimal activity and selectivity.
Exploration of Novel Therapeutic Applications beyond Currently Identified Biological Activities
While nicotinic acid itself is well-known for its role in managing dyslipidemia, recent research has unveiled a much broader therapeutic potential for its derivatives. benthamdirect.comnih.govnih.gov Consequently, a key area of future research for this compound will be the exploration of its efficacy in a range of other diseases.
Potential Therapeutic Areas for Investigation:
Oncology: Nicotinic acid derivatives have demonstrated promising anticancer activities. benthamdirect.comnih.govnih.gov Future studies could investigate the potential of this compound and its analogues to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Inflammation: Several novel nicotinic acid derivatives have been shown to possess significant anti-inflammatory properties. nih.gov The anti-inflammatory potential of this compound could be explored in in vitro and in vivo models of inflammation.
Neurodegenerative Diseases: Given the role of nicotinic acetylcholine (B1216132) receptors in cognitive function, there is growing interest in the development of nicotinic acid derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. researchgate.net
Infectious Diseases: Some nicotinic acid derivatives have exhibited antimicrobial and antitubercular activities. mdpi.com This opens up the possibility of developing this compound-based agents for the treatment of infectious diseases.
The exploration of these new therapeutic avenues will require a multidisciplinary approach, involving collaboration between medicinal chemists, pharmacologists, and clinical researchers.
Integration of Advanced Computational Approaches for Predictive Modeling
In recent years, computational approaches have become indispensable tools in drug discovery and development. nih.govnih.gov For this compound, the integration of advanced computational modeling can significantly accelerate the identification of promising analogues and the elucidation of their mechanisms of action.
Key Computational Strategies:
Molecular Docking: Molecular docking studies can be employed to predict the binding modes of this compound and its analogues to their biological targets. indexcopernicus.com This can provide valuable insights into the key interactions that govern ligand binding and can guide the design of more potent inhibitors.
Pharmacophore Modeling: Pharmacophore modeling can be used to identify the essential structural features required for biological activity. researchgate.net This information can then be used to design novel compounds with improved activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies can be used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, offering deeper insights into the binding process and the conformational changes that occur upon ligand binding.
The use of these computational tools can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.
Development of Robust Preclinical Efficacy Models for in vivo Proof-of-Concept Studies
The ultimate validation of a new therapeutic agent lies in its efficacy in relevant preclinical models. For this compound and its analogues, the development and utilization of robust in vivo models will be critical for establishing proof-of-concept and for guiding further clinical development.
The choice of preclinical model will depend on the therapeutic area being investigated. For example, in the context of dyslipidemia and cardiovascular disease, a variety of animal models are available, including rats, mice, and rabbits with diet-induced or genetic hyperlipidemia. nih.govresearchgate.netglobalresearchonline.netglobalresearchonline.net These models can be used to assess the effects of novel compounds on lipid profiles, atherosclerosis development, and other cardiovascular parameters.
For other potential therapeutic applications, such as cancer and inflammation, a wide range of well-established animal models are also available. The selection of the most appropriate model will be crucial for obtaining meaningful and translatable data.
Table of Preclinical Models:
| Therapeutic Area | Potential Preclinical Models | Key Endpoints to be Measured |
| Dyslipidemia | High-fat diet-induced hyperlipidemic rats/mice researchgate.netglobalresearchonline.net | Serum lipid levels (total cholesterol, LDL, HDL, triglycerides) |
| Apolipoprotein E (ApoE) knockout mice | Atherosclerotic plaque formation, aortic lipid deposition | |
| Cancer | Xenograft models in immunocompromised mice | Tumor growth inhibition, survival analysis |
| Genetically engineered mouse models (GEMMs) | Tumor progression, metastasis | |
| Inflammation | Carrageenan-induced paw edema in rats | Paw volume, inflammatory cytokine levels |
| Lipopolysaccharide (LPS)-induced systemic inflammation | Pro-inflammatory cytokine production, organ damage |
The data generated from these preclinical studies will be essential for making informed decisions about the advancement of the most promising candidates into clinical trials.
Q & A
Q. What are the common synthetic routes for preparing 5-(4-Chloro-2-fluorophenyl)nicotinic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including halogenation and coupling steps. Key intermediates like halogenated phenyl derivatives (e.g., 4-chloro-2-fluorophenyl precursors) are synthesized via nitration, halogenation, or Suzuki-Miyaura cross-coupling. Optimization involves:
- Temperature control : Maintaining 60–80°C during nitration to avoid decomposition .
- Catalyst selection : Palladium catalysts for efficient cross-coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product . Challenges include managing competing side reactions (e.g., over-halogenation) and ensuring regioselectivity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
A combination of techniques is required:
- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 266.02) .
- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm) and C-F bonds (1100–1000 cm) . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. What biological activity assays are suitable for preliminary evaluation of this compound?
Initial screens should focus on target-specific assays:
- Enzyme inhibition : Kinase or dehydrogenase assays using fluorescence-based readouts .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with proteins like COX-2 or EGFR . Dose-response curves and positive/negative controls are critical for reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to enhance binding .
- Scaffold hopping : Replacing the nicotinic acid core with isonicotinic or picolinic acid analogs .
- Computational modeling : Density functional theory (DFT) to predict electronic effects and docking simulations (e.g., AutoDock Vina) for target affinity . Example: Derivatives with a 6-trifluoromethyl group showed 2.5× higher kinase inhibition in vitro .
Q. What methodologies address contradictions in biological activity data across different assay platforms?
Contradictions arise from assay variability (e.g., buffer pH, cell line heterogeneity). Mitigation strategies:
- Cross-platform validation : Repeat assays in orthogonal systems (e.g., fluorescence vs. luminescence) .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends .
- Advanced imaging : Confocal microscopy to visualize compound localization and off-target effects . Statistical tools like ANOVA or Bayesian modeling quantify assay reproducibility .
Q. How can computational chemistry enhance the design of this compound-based inhibitors?
Integrate:
- Reaction pathway prediction : Quantum mechanics/molecular mechanics (QM/MM) to simulate intermediate stability .
- Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond donors) using Schrödinger Suite .
- ADMET prediction : SwissADME or ADMETLab to optimize solubility and reduce hepatotoxicity . Case study: ICReDD’s hybrid computational-experimental workflow reduced synthesis optimization time by 40% .
Q. What are the best practices for analyzing the stability of this compound under varying storage conditions?
Stability protocols:
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .
- Light sensitivity : UV-vis spectroscopy to track photodegradation (λ~254 nm) .
- Storage recommendations : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis . Degradation products (e.g., decarboxylated analogs) should be characterized via LC-MS .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
